molecular formula C15H29NO3 B14698974 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate CAS No. 21714-04-5

3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate

Cat. No.: B14698974
CAS No.: 21714-04-5
M. Wt: 271.40 g/mol
InChI Key: DFNSDEUBNVAZJQ-UHFFFAOYSA-N
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Description

. It is a derivative of methacrylic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(dibutylamino)ethanol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the dibutylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.

Major Products Formed

    Oxidation: Produces oxides and hydroxyl derivatives.

    Reduction: Results in the formation of primary and secondary amines.

    Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes free radical polymerization to form long polymer chains. In biological systems, it can interact with cell membranes and proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its dibutylamino group, which imparts specific chemical properties such as increased hydrophobicity and reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are desired.

Properties

CAS No.

21714-04-5

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

[3-(dibutylamino)-2-hydroxypropyl] 2-methylprop-2-enoate

InChI

InChI=1S/C15H29NO3/c1-5-7-9-16(10-8-6-2)11-14(17)12-19-15(18)13(3)4/h14,17H,3,5-12H2,1-2,4H3

InChI Key

DFNSDEUBNVAZJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(COC(=O)C(=C)C)O

Origin of Product

United States

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